Manganese dichloride

Catalog No.
S577068
CAS No.
7773-01-5
M.F
Cl2Mn.4H2O
Cl2H8MnO4
M. Wt
197.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese dichloride

CAS Number

7773-01-5

Product Name

Manganese dichloride

IUPAC Name

dichloromanganese;tetrahydrate

Molecular Formula

Cl2Mn.4H2O
Cl2H8MnO4

Molecular Weight

197.90 g/mol

InChI

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2

InChI Key

CNFDGXZLMLFIJV-UHFFFAOYSA-L

SMILES

Cl[Mn]Cl

solubility

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/
SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/
SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/
Soluble in pyridine, ethanol; insoluble in ether.
72.3 G/100 ML WATER @ 25 °C
123.8 G/100 ML WATER @ 100 °C

Synonyms

manganese chloride, manganese chloride, 52Mn-labeled, manganese chloride, diammoniate, manganese chloride, dihydrate, manganese chloride, hexaammoniate, manganese chloride, hexahydrate, manganese chloride, monoammoniate, manganese chloride, tetrahydrate, manganese dichloride, manganous chloride, MnCl2

Canonical SMILES

O.O.O.O.Cl[Mn]Cl

The exact mass of the compound Manganous chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese dichloride (MnCl2) is a highly water-soluble, Lewis acidic transition metal halide that serves as a critical precursor in advanced materials synthesis, electrodeposition, and homogeneous catalysis. While manganese sulfate (MnSO4) is the most heavily commoditized manganese source for standard battery applications, MnCl2 is specifically procured when the process demands a halide-driven coordination environment, the absence of sulfur-based impurities, or specific thermal decomposition pathways. The chloride anion alters the thermodynamics of electrolytic nucleation, stabilizes active catalytic intermediates in organometallic coupling, and ensures complete conversion to active manganese oxides during thermal calcination, making it a critical material for specific high-performance chemical manufacturing workflows [1].

Substituting manganese dichloride with the more common manganese sulfate (MnSO4) or alternative halides (e.g., MnBr2, MnI2) frequently leads to process failure. In electrodeposition workflows, sulfate baths alter the crystal growth kinetics, yielding irregularly stacked granular particles with higher internal electrical resistance, whereas chloride baths drive highly oriented, fibrous crystalline growth [1]. In homogeneous catalysis, the chloride ligand is required to stabilize the active manganese intermediate; substituting with bromides, acetates, or triflates causes drastic yield drops—often reducing product recovery from 74% to under 5% [2]. Furthermore, in the thermal preparation of supported heterogeneous catalysts, sulfate precursors resist oxidation and form inactive anhydrous sulfates, whereas MnCl2 smoothly decomposes into catalytically active Mn2O3 phases at 600 °C [3].

Electrodeposition Morphology and Internal Resistance

In the electrowinning and deposition of manganese dioxide (MnO2), the choice of manganese salt dictates the macroscopic crystal structure and electrical properties of the resulting electrode. Electrodeposition from acidic solutions of manganese chloride yields a clear fibrous γ-MnO2 structure where the axes of single fibers are parallel to the direction of growth, resulting in excellent orientation, high crystallinity, and low direct current resistance. In direct contrast, deposition from manganese sulfate (MnSO4) under identical conditions produces irregularly stacked granular particles with significantly higher electrical resistance[1].

Evidence DimensionCrystal morphology and growth orientation
Target Compound DataHighly oriented fibrous γ-MnO2 with low parallel DC resistance
Comparator Or BaselineMnSO4 (Irregularly stacked granular particles with higher resistance)
Quantified DifferenceComplete morphological shift from granular to highly oriented fibrous growth
ConditionsElectrodeposition in acidic synthetic electrolyte at 40 °C

Buyers manufacturing supercapacitors or specialized battery anodes must procure MnCl2 to achieve the low internal resistance and oriented crystal structure required for high-efficiency energy storage.

Catalytic Yield in Alkyne Hydroboration

Manganese dichloride acts as a highly efficient precatalyst in the chemo-, regio-, and stereoselective hydroboration of terminal alkynes. When 5 mol% of MnCl2 is used in conjunction with iPrPNP and NaHBEt3, the reaction achieves a 74% yield of the target E-alkenylboronate ester. Substituting MnCl2 with other manganese sources severely disrupts the formation of the active catalytic species. Using MnBr2 drops the yield to 18%, while Mn(OAc)2 and Mn(OTf)2 result in practically negligible yields of <5% [1].

Evidence DimensionProduct yield of E-alkenylboronate ester
Target Compound Data74% yield
Comparator Or BaselineMnBr2 (18% yield), Mn(OAc)2 and Mn(OTf)2 (<5% yield)
Quantified Difference4.1x higher yield than bromide; >14x higher yield than acetate/triflate
Conditions5 mol% Mn source, 5 mol% iPrPNP, 10 mol% NaHBEt3 precatalyst system

For fine chemical synthesis, MnCl2 is strictly non-interchangeable with other manganese salts, as the chloride ligand is uniquely required to generate the active catalytic intermediate.

Grignard Cross-Coupling Efficiency

In the manganese-catalyzed cross-coupling of aryl halides with Grignard reagents, MnCl2 demonstrates higher quantitative yields compared to other manganese halides. Utilizing MnCl2 as the catalyst for coupling specific aryl chlorides with cyclohexylmagnesium chloride achieves yields ranging from 81% to 88%. When the catalyst is switched to MnBr2, the coupling yields are significantly lower, and the use of MnF2 or MnI2 results in a complete failure of the coupling reaction (0% yield) [1].

Evidence DimensionCross-coupling product yield
Target Compound Data81% - 88% yield
Comparator Or BaselineMnBr2 (lower yields); MnF2 and MnI2 (0% yield)
Quantified DifferenceUp to 88 percentage point increase in yield over fluoride and iodide analogs
ConditionsReaction of aryl chlorides with cyclohexylmagnesium chloride in THF

Procurement of MnCl2 ensures high-yielding, cost-effective cross-coupling reactions, avoiding the total reaction failures associated with heavier or lighter halide analogs.

Thermal Calcination Pathway for Supported Catalysts

The preparation of silica-supported manganese oxide (MnxOy) catalysts relies heavily on the thermal decomposition profile of the impregnated precursor. In-situ XAFS analysis reveals that during calcination at 600 °C, MnCl2 smoothly oxidizes from a hydrated state to Mn3O4, and subsequently to the catalytically active Mn2O3 phase. In contrast, when manganese sulfate (MnSO4) is used as the precursor, it fails to form any active manganese oxides, instead dehydrating into an inactive anhydrous sulfate[1].

Evidence DimensionCalcination product phase at 600 °C
Target Compound DataForms catalytically active Mn2O3 via Mn3O4
Comparator Or BaselineMnSO4 (Forms inactive anhydrous manganese sulfate)
Quantified DifferenceComplete conversion to active oxide vs. 0% oxide formation
ConditionsCalcination of silica-supported precursor in air up to 600 °C

Catalyst manufacturers must select MnCl2 over the cheaper MnSO4 to ensure the successful thermal generation of active manganese oxide sites during standard calcination.

High-Performance Electrolytic Manganese Dioxide (EMD) Production

Based on its ability to drive highly oriented, fibrous crystal growth with low direct current resistance, MnCl2 is the preferred precursor over MnSO4 for electrolytic baths in the production of γ-MnO2[1]. This specific morphology is critical for manufacturing advanced supercapacitor electrodes and specialized zinc-ion or lithium-ion battery cathodes, where minimizing internal resistance is paramount.

Homogeneous Organometallic Fine Chemical Synthesis

MnCl2 is strictly required as a precatalyst for high-yield alkyne hydroboration and Grignard cross-coupling reactions[2]. Because alternative halides and acetates fail to stabilize the active manganese intermediate, chemical manufacturers must procure anhydrous MnCl2 to achieve economically viable yields (e.g., 74% to 88%) in these complex carbon-carbon and carbon-boron bond-forming processes.

Heterogeneous Supported Catalyst Manufacturing

For the production of silica- or alumina-supported MnxOy catalysts used in volatile organic compound (VOC) decomposition or CO oxidation, MnCl2 serves as a highly reliable impregnation precursor. Unlike sulfate salts, which resist thermal decomposition and form inactive phases, MnCl2 guarantees complete conversion to catalytically active Mn2O3 and Mn3O4 phases during standard industrial calcination at 600 °C [3].

Color/Form

Pink trigonal crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

196.918007 g/mol

Monoisotopic Mass

196.918007 g/mol

Boiling Point

1190 °C

Heavy Atom Count

7

Density

2.977 @ 25 °C/4 °C

Decomposition

When heated to decomp ... emits toxic fumes of /hydrogen chloride/.

Melting Point

650 °C

UNII

6YB4901Y90

Related CAS

13446-34-9 (tetrahydrate)
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)

Mechanism of Action

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo.
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.

Other CAS

7773-01-5

Absorption Distribution and Excretion

ONLY 28% OF ORAL DOSE /OF 1 MG OF MANGANESE CHLORIDE CONTAINING 0.1 MICROCURIE OF (54)MANGANESE/MG OF MANGANESE ADMIN TO RAT/ WAS DISTRIBUTED TO TISSUES ... LIVER IS PREFERENTIAL SITE OF ACCUMULATION.
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.

Associated Chemicals

Manganese(II) chloride tetrahydrate;13446-34-9

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Manganese metal or ferromanganese is chlorinated at 700-1000 °C to make anhydrous manganese chloride.
Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...

General Manufacturing Information

Manganese chloride (MnCl2): ACTIVE

Storage Conditions

KEEP WELL CLOSED. /TETRAHYDRATE/

Interactions

The effects of cadmium (7440439) (Cd), lead (7439921) (Pb), & manganese (7439965) (Mn) on ATPase activity were studied in rat synaptic plasma membranes (SPMs) prepared from the forebrains of male Sprague-Dawley-rats. SPMs were incubated with 0 to 3 micromolar (microM) cadmium-chloride (10108642), 0 to 10microM lead-chloride (7758954), or 0 to 9,000microM manganese(II)-chloride (7773015) alone or in combination. The effects on sodium & potassium dependent ATPase (Na,KATPase), magnesium dependent MgATPase, & potassium dependent p-nitrophenylphosphatase (KpNPPase) activity were determined. Cd+2, Pb+2, & Mn+2 alone inhibited Na,KATPase & KpNPPase activity in a dose dependent manner. The concns causing 50% inhibition (IC50s) of Na,KATPase activity were: Cd+2, 0.6microM; Pb+2, 2.1microM; & Mn+2, approximately 3 millimolar. Dixon plots of the data showed that equilibrium binding of Cd+2, Pb+2, & Mn+2 to Na,KATPase occurred at the sites where the enzyme's activity was inhibited. Simultaneous treatment of SPMs with Cd+2 & Mn+2 or Pb+2 & Mn+2 caused a synergistic inhibition of Na,KATPase activity. Simultaneous treatment with Cd+2 & Pb+2, however, caused an additive inhibition of Na,KATPase activity. Simultaneous treatment of SPMs with Cd+2 + Pb+2 inhibited MgATPase activity antagonistically. Simultaneous treatment with Cd+2 plus Mn+2 or Pb+2 plus Mn+2 additively inhibited MgATPase activity at a Mn+2 concn of 10.0microM, but antagonistically inhibited MgATPase activity at 100.0microM Mn+2. The authors conclude that the mechanisms for Cd+2 & Pb+2 inhibition of Na,KATPase activity are similar. Cd+2 & Pb+2 appear to be competing for the same set of inhibitory binding sites. The observed effects of Cd+2 & Pb+2 on Na,KATPase activity are consistent with their toxicological properties.
Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.

Dates

Last modified: 08-15-2023

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